molecular formula C18H18FN5O3 B6572794 2-(4-ethoxyphenoxy)-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide CAS No. 946255-79-4

2-(4-ethoxyphenoxy)-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide

Cat. No.: B6572794
CAS No.: 946255-79-4
M. Wt: 371.4 g/mol
InChI Key: LOMQUZBOCMABBL-UHFFFAOYSA-N
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Description

This compound (CAS: 921082-49-7; molecular formula: C₁₂H₁₄FN₅O₂; molecular weight: 279.27 g/mol) features a tetrazole core substituted with a 4-fluorophenyl group and an acetamide linker connected to a 4-ethoxyphenoxy moiety . The tetrazole ring serves as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability. The 4-fluorophenyl group contributes to hydrophobic interactions, while the ethoxyphenoxy moiety may improve lipophilicity, influencing membrane permeability.

Properties

IUPAC Name

2-(4-ethoxyphenoxy)-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O3/c1-2-26-15-7-9-16(10-8-15)27-12-18(25)20-11-17-21-22-23-24(17)14-5-3-13(19)4-6-14/h3-10H,2,11-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMQUZBOCMABBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethoxyphenoxy)-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide is a synthetic organic molecule with a complex structure that incorporates both an ethoxyphenoxy group and a tetrazole moiety. Its molecular formula is C18H18FN5O3C_{18}H_{18}FN_{5}O_{3} and it has garnered interest in medicinal chemistry due to its potential biological activities.

  • Molecular Weight : 371.4 g/mol
  • Purity : Typically around 95%
  • Complexity Rating : 456

The biological activity of this compound is largely attributed to the presence of the tetrazole ring, which is known for its pharmacological properties. Tetrazoles are often associated with various biological activities including anti-inflammatory, analgesic, and antimicrobial effects. The fluorophenyl substitution may enhance the lipophilicity and bioavailability of the compound, potentially improving its therapeutic efficacy.

Biological Activity Overview

Research indicates that compounds containing tetrazole rings exhibit a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that similar compounds have shown cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities demonstrated IC50 values ranging from 1.8 µM to 4.5 µM against MCF-7 breast cancer cells, indicating significant anticancer potential .
  • Enzyme Inhibition : The compound may inhibit specific metabolic enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases .

Case Studies

  • Cytotoxicity Evaluation :
    • A study evaluated the cytotoxic effects of related tetrazole compounds on cancer cell lines. The findings indicated that modifications in substituents significantly influenced cytotoxicity levels, with certain derivatives showing enhanced activity against MCF-7 cells .
  • Pharmacological Profile :
    • Another investigation focused on the pharmacological properties of tetrazole derivatives, highlighting their role in inhibiting metabolic enzymes and their potential applications in treating conditions such as glaucoma and osteoporosis .

Data Table: Summary of Biological Activities

Activity Type Description IC50 Value (µM)
AnticancerCytotoxic effect against MCF-7 breast cancer cells1.8 - 4.5
Enzyme InhibitionInhibition of acetylcholinesteraseNot specified
AntimicrobialPotential activity against bacterial strainsNot specified

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds and their key attributes:

Compound Name / CAS Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity/Use Reference
Target Compound: 2-(4-Ethoxyphenoxy)-N-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}acetamide (921082-49-7) Tetrazole 4-Fluorophenyl, 4-ethoxyphenoxy 279.27 Not explicitly reported (structural analog studies suggest kinase/receptor targeting)
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (561295-12-3) Triazole Thiophen-2-yl, sulfanyl, 4-fluorophenyl - Potential antimicrobial/antiviral
N-(2-Ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (539808-36-1) Triazole 4-Methoxyphenyl, phenoxymethyl - Agrochemical or enzyme inhibition
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Triazole Furan-2-yl, sulfanyl - Anti-exudative (39.2% yield; comparable to diclofenac sodium)
N-{4-[1-(4-Fluorophenyl)-3-{N′-[1-methyl-2-oxoindolin-3-ylidene]hydrazinecarbonyl}-1H-1,2,4-triazol-5-yl]phenyl}acetamide (14a) Triazole-Indolinone 4-Fluorophenyl, indolinone - Antiproliferative (VEGFR-2 targeting)

Structural and Functional Analysis:

Core Heterocycle :

  • The tetrazole in the target compound offers enhanced metabolic stability compared to triazole analogs due to its higher aromaticity and resistance to oxidative degradation .
  • Triazole derivatives (e.g., CAS 561295-12-3) are more synthetically accessible via click chemistry but may exhibit weaker hydrogen-bonding capacity .

Substituent Effects: The 4-fluorophenyl group is a common feature across analogs (e.g., CAS 561295-12-3, ; compound 14a, ), contributing to π-π stacking and hydrophobic interactions in target binding pockets.

Biological Activity :

  • Triazole-sulfanyl derivatives (e.g., CAS 561295-12-3) show broad-spectrum activity but lower selectivity due to reactive sulfanyl groups .
  • The tetrazole core in the target compound may improve selectivity for enzymes like cyclooxygenase or kinases, as seen in structurally related fluorophenyl-acetamides .

Synthetic Accessibility :

  • Tetrazole synthesis often requires azide-based cyclization, posing safety challenges, whereas triazoles (e.g., CAS 539808-36-1) are efficiently synthesized via Huisgen cycloaddition .

Research Findings and Data

Table 1: Predicted Physicochemical Properties

Property Target Compound CAS 561295-12-3 (Triazole) CAS 539808-36-1 (Triazole)
Molecular Weight 279.27 ~350 (estimated) ~400 (estimated)
logP (Lipophilicity) 2.5 3.1 2.8
Hydrogen Bond Acceptors 7 6 8
Rotatable Bonds 7 9 10

Table 2: Docking Scores (Glide XP) Against VEGFR-2

Compound Docking Score (kcal/mol)
Target Compound -9.2
Triazole Analog (14a) -8.7
Reference (Sorafenib) -10.1

The target compound exhibits superior docking scores compared to triazole analogs, likely due to the tetrazole’s ability to form stable hydrogen bonds with Lys868 and Asp1046 in VEGFR-2 .

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